Home > Products > Screening Compounds P134857 > 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine
9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine -

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine

Catalog Number: EVT-8003095
CAS Number:
Molecular Formula: C13H11ClFN
Molecular Weight: 235.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine is a compound of significant interest in medicinal chemistry, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This compound is classified as a tetrahydroacridine derivative, which is known for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in enhancing cholinergic neurotransmission, often impaired in Alzheimer's patients.

Source and Classification

The compound can be synthesized through various methods that typically involve modifications of existing tetrahydroacridine structures. It falls under the broader category of acridine derivatives, which are recognized for their diverse biological activities, including anti-Alzheimer properties. The structural modifications, particularly the introduction of chlorine and fluorine substituents, are believed to enhance the pharmacological profile of the base tetrahydroacridine structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine generally involves multi-step chemical reactions:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as methyl anthranilate.
  2. Key Reactions:
    • Hydrolysis: Converts esters to acids or amines.
    • Condensation: Forms new carbon-nitrogen bonds.
    • Chlorination and Fluorination: Introduces chlorine and fluorine atoms into the aromatic system.
  3. Final Steps: The target compound is typically obtained through cyclization reactions that lead to the formation of the tetrahydroacridine core.

For example, one reported method involves using phosphorus oxychloride to facilitate chlorination in the presence of other reagents to yield the desired product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine features a fused ring system characteristic of tetrahydroacridines. The specific arrangement of chlorine and fluorine substituents plays a critical role in its biological activity.

  • Molecular Formula: C13_{13}H11_{11}ClF
  • Molecular Weight: Approximately 240.68 g/mol
  • Structural Features:
    • The presence of a chloro group at position 9 and a fluoro group at position 7 enhances lipophilicity and may influence binding affinity to target enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine participates in various chemical reactions that can modify its structure or enhance its biological activity:

  1. Acetylcholinesterase Inhibition: This compound has been shown to inhibit acetylcholinesterase effectively, which is critical for increasing acetylcholine levels in the brain.
  2. Molecular Interactions:
    • Studies indicate that interactions such as hydrogen bonding and π–π stacking with enzyme active sites are vital for its inhibitory action against cholinesterases .
  3. Stability and Reactivity: The stability of the chloro and fluoro substituents under physiological conditions contributes to its potential therapeutic efficacy.
Mechanism of Action

Process and Data

The mechanism by which 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine exerts its effects primarily involves:

  1. Cholinesterase Inhibition: By binding to the active site of acetylcholinesterase enzymes, it prevents the breakdown of acetylcholine.
  2. Enhanced Neurotransmission: This inhibition leads to increased levels of acetylcholine in synaptic clefts, promoting improved cognitive function.
  3. Molecular Modeling Studies: Computational studies suggest that specific interactions with amino acid residues in the active site contribute to its potency .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture due to the presence of halogen substituents.

Applications

Scientific Uses

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine has several notable applications:

  1. Alzheimer's Disease Research: Its primary application lies in research aimed at developing effective treatments for Alzheimer's disease through cholinesterase inhibition.
  2. Drug Development: As a lead compound or scaffold in medicinal chemistry for synthesizing novel derivatives with enhanced efficacy or reduced side effects.
  3. Biological Studies: Used in studies exploring mechanisms of cholinergic signaling and neuroprotection.
Introduction to Tetrahydroacridine Derivatives in Biomedical and Material Science Research

Historical Context of Acridine Derivatives in Therapeutic Development

The acridine scaffold, first identified as a component of coal tar in the late 19th century, has evolved from its origins as a textile dye to a cornerstone of medicinal chemistry. Early therapeutic applications centered on acridine-based antiseptics like acriflavine, used during World War I for wound disinfection. The mid-20th century witnessed a significant paradigm shift with the discovery of the antimalarial properties of 9-aminoacridine derivatives, which laid the foundation for rational drug design based on this nitrogen-containing heterocycle. The strategic hydrogenation of one ring yielded 1,2,3,4-tetrahydroacridine—a semi-saturated analogue that reduced planar-associated toxicity while retaining bioactivity. This structural modification marked a critical advancement, enabling the development of tacrine, the first FDA-approved acetylcholinesterase inhibitor for Alzheimer's disease (1993). The tetrahydroacridine core subsequently emerged as a privileged scaffold in central nervous system (CNS) therapeutics due to its ability to cross the blood-brain barrier and engage multiple biological targets through π-π stacking and hydrophobic interactions [5] [7].

Table 1: Evolution of Key Acridine-Based Therapeutics

EraCompound ClassRepresentative AgentPrimary Therapeutic Application
1910sAminoacridinesAcriflavineAntiseptic
1940s9-AminoacridinesQuinacrineAntimalarial
1990sTetrahydroacridinesTacrineAlzheimer's disease (AChE inhibitor)
2000s+Halogenated Tetrahydroacridines9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridineMulti-target ligands (oncology, inflammation)

Structural and Functional Significance of Halogen-Substituted Tetrahydroacridines

Halogenation of the tetrahydroacridine scaffold induces profound electronic and steric alterations that enhance target engagement and metabolic stability. The introduction of chlorine at the C9 position and fluorine at C7 in 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine (CAS 66949-81-3, MF: C₁₃H₁₁ClFN, MW: 235.68 g/mol) creates a strategic electronic asymmetry. Chlorine, with its +M resonance effect and moderate electronegativity (χ = 3.16), enhances π-electron density in the fused ring system, facilitating stacking interactions with aromatic residues in enzyme binding pockets. Fluorine (χ = 3.98), the most electronegative element, forms strong dipole-dipole interactions and C-F···H-N hydrogen bonds while conferring oxidative resistance due to the strength of the C-F bond (485 kJ/mol). The non-planar conformation of the partially saturated ring reduces intercalation-associated genotoxicity—a limitation of fully planar acridines [4].

Table 2: Physicochemical Properties of 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine

PropertyValue/DescriptionAnalytical Method/Reference
CAS Registry Number66949-81-3Chemical Abstracts Service
Molecular FormulaC₁₃H₁₁ClFNElemental Analysis
Molecular Weight235.68 g/molMass Spectrometry
SMILESClC1=C2C(CCCC2)=NC3=CC=C(F)C=C13Canonical Representation
InChI KeyRPANWYSQFQHEEP-UHFFFAOYSA-NIUPAC Standard Identifier
Purity≥97% (≥99% available)HPLC/Supplier Specifications [2] [4]
Physical FormCrystalline powderVisual Characterization
Storage Stability2-8°C (inert atmosphere)Stability Studies

The hydrogenation of the C1-C4 bonds creates a chiral boat conformation, though the compound is typically utilized as a racemate. Computational studies indicate the chloro-fluoro substitution pattern increases molecular polarity (calculated cLogP ≈ 2.8) compared to unsubstituted tetrahydroacridine (cLogP ≈ 3.5), enhancing aqueous solubility—a critical parameter for bioavailability. Canonical SMILES representations (ClC1=C2C(CCCC2)=NC3=CC=C(F)C=C13) and InChI keys (RPANWYSQFQHEEP-UHFFFAOYSA-N) provide unique identifiers essential for cheminformatics analyses and database curation [2] [4].

Rationale for Investigating 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine in Oncology and Inflammation Research

The strategic halogen placement in 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine enables dual-pathway targeting critical to oncology and inflammation. In acetylcholinesterase (AChE) inhibition studies, tetrahydroacridine derivatives demonstrate altered binding kinetics compared to fully aromatic analogues. Research indicates that replacing the acridine core with tetrahydroacridine in thiosemicarbazone hybrids shifts inhibition from non-competitive (acridine-based CL-01, BChE IC₅₀ = 0.71 µM) to mixed-type (tetrahydroacridine-based TA-01, BChE IC₅₀ = 5.38 µM), suggesting distinct interactions with the enzyme's peripheral anionic site. This site exhibits homology with inflammatory signaling domains, providing a mechanistic link to anti-inflammatory effects [6].

Table 3: Comparative Bioactivity of Acridine vs. Tetrahydroacridine Derivatives

ParameterAcridine Derivative (CL-01)Tetrahydroacridine Derivative (TA-01)Significance
BChE IC₅₀0.71 µM5.38 µM~7.6-fold difference
AChE Inhibition ModeNon-competitiveMixed-typeTarget engagement divergence
Antioxidant Activity (DPPH)Not reportedEC₅₀ = 47.01 μM (CL-13 analogue)Radical scavenging capacity
Neuroprotective EffectsLimited dataConfirmed in H₂O₂-induced oxidative stress modelsCellular protection relevance

The compound's electron-deficient aromatic system facilitates π-cation interactions with cationic residues in kinase ATP pockets (e.g., JAK, MAPK pathways) implicated in tumor proliferation and cytokine signaling. Additionally, the fluorine atom enhances membrane permeability, enabling intracellular accumulation critical for targeting nuclear factors like NF-κB. Molecular hybridization strategies exploit this scaffold by tethering metal-chelating components (e.g., thiosemicarbazones), creating multi-target-directed ligands (MTDLs) with pro-apoptotic and anti-proliferative activities. These hybrids demonstrate efficacy in reversing scopolamine-induced cognitive impairment—a model relevant to cancer-related cognitive decline—and exhibit neuroprotection against oxidative stress (EC₅₀ = 47.01 μM in DPPH assay for CL-13 analogue), suggesting applicability in inflammation-driven oncogenesis [3] [6].

Properties

Product Name

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine

IUPAC Name

9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine

Molecular Formula

C13H11ClFN

Molecular Weight

235.68 g/mol

InChI

InChI=1S/C13H11ClFN/c14-13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)13/h5-7H,1-4H2

InChI Key

RPANWYSQFQHEEP-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)Cl

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.